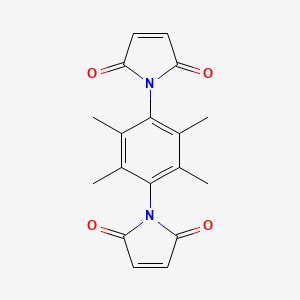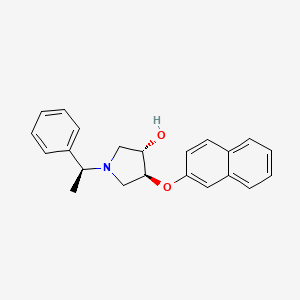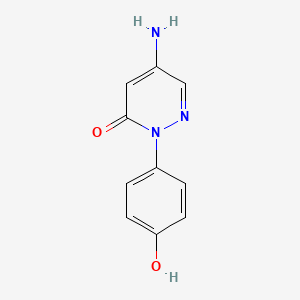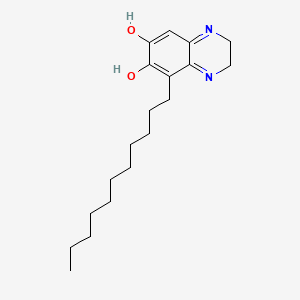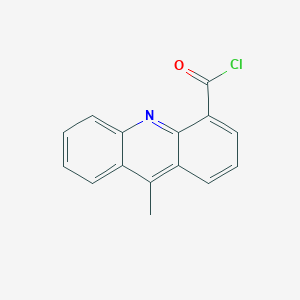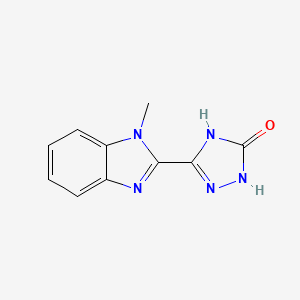
5-(1-Methyl-1H-benzimidazol-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features both benzimidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the formation of the benzimidazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated. The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its anticancer and antimicrobial effects. The benzimidazole ring interacts with the enzyme’s active site, while the triazole ring enhances binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Triazole derivatives: Widely used in antifungal and anticancer therapies.
Uniqueness
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is unique due to the combination of benzimidazole and triazole rings, which provides a synergistic effect in its biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
78620-32-3 |
|---|---|
Formule moléculaire |
C10H9N5O |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
3-(1-methylbenzimidazol-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H9N5O/c1-15-7-5-3-2-4-6(7)11-9(15)8-12-10(16)14-13-8/h2-5H,1H3,(H2,12,13,14,16) |
Clé InChI |
HPRWECUPERGKNC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
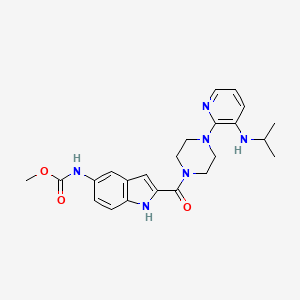
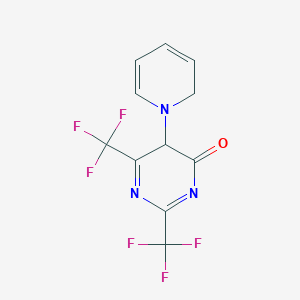
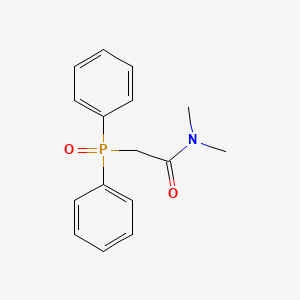
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
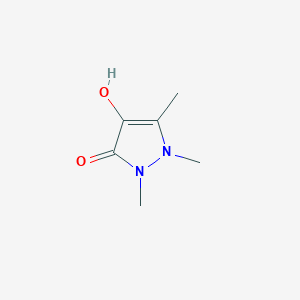
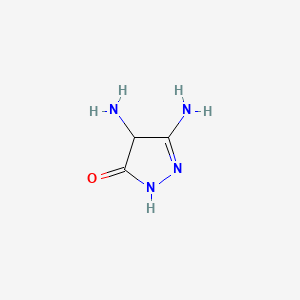
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
